molecular formula C10H11FN2O B12091260 4-(Azetidine-1-carbonyl)-2-fluoroaniline

4-(Azetidine-1-carbonyl)-2-fluoroaniline

Cat. No.: B12091260
M. Wt: 194.21 g/mol
InChI Key: YDABWBRYLHDAJS-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)-2-fluoroaniline is an organic compound that features a unique combination of an azetidine ring, a carbonyl group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidine-1-carbonyl)-2-fluoroaniline typically involves the reaction of 2-fluoroaniline with azetidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidine-1-carbonyl)-2-fluoroaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

4-(Azetidine-1-carbonyl)-2-fluoroaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)-2-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The azetidine ring and fluoroaniline moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Azetidine-1-carbonyl)phenylboronic Acid
  • 4-(Azetidine-1-carbonyl)-2-methylaniline
  • 4-(Azetidine-1-carbonyl)benzonitrile

Uniqueness

4-(Azetidine-1-carbonyl)-2-fluoroaniline is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The combination of the azetidine ring and the fluoroaniline moiety provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

(4-amino-3-fluorophenyl)-(azetidin-1-yl)methanone

InChI

InChI=1S/C10H11FN2O/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5,12H2

InChI Key

YDABWBRYLHDAJS-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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